molecular formula C10H16N2 B1381037 1-tert-butyl-5-cyclopropyl-1H-pyrazole CAS No. 1803581-27-2

1-tert-butyl-5-cyclopropyl-1H-pyrazole

Cat. No.: B1381037
CAS No.: 1803581-27-2
M. Wt: 164.25 g/mol
InChI Key: YMSWSHIAJHKOOC-UHFFFAOYSA-N
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Description

1-tert-Butyl-5-cyclopropyl-1H-pyrazole is a chemical compound featuring a pyrazole core substituted with a tert-butyl group and a cyclopropyl ring. The tert-butyl group is a common motif in medicinal chemistry known to influence the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability . The incorporation of the cyclopropyl ring can fine-tune the molecule's spatial geometry and electronic profile, potentially leading to unique interactions with biological targets . Pyrazole derivatives are a significant class of nitrogen-containing heterocycles with a broad spectrum of research applications. They are frequently investigated as key scaffolds in the development of therapeutic agents. Compounds with similar structures, such as this compound-3-carboxylic acid, have been identified in research contexts as intermediates or potential inhibitors for enzymes like cyclin-dependent kinases (CDKs) . CDK inhibitors are a major area of scientific exploration for managing cell proliferative disorders . As such, this compound serves as a versatile building block for further chemical derivatization in drug discovery efforts, including the synthesis of more complex molecules like carboxaldehydes and carboxylic acids . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-tert-butyl-5-cyclopropylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-10(2,3)12-9(6-7-11-12)8-4-5-8/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSWSHIAJHKOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CC=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation via Hydrazine Condensation

A common approach to pyrazole synthesis is the condensation of hydrazines with α,β-unsaturated ketones or chalcones, followed by cyclization and oxidation to form the aromatic pyrazole ring. For example, the reaction of p-(tert-butyl)phenylhydrazine with chalcones under copper triflate catalysis in ionic liquids yields 1,3,5-trisubstituted pyrazoles in good yields (~82%) via a one-pot addition–cyclocondensation and oxidative aromatization process without requiring an external oxidant.

This method can be adapted for the synthesis of 1-tert-butyl-5-cyclopropyl-1H-pyrazole by using cyclopropyl-substituted chalcones or β-diketones as substrates, allowing regioselective substitution at the 5-position.

Use of tert-Butyl Protective Groups and Esters

tert-Butyl groups are often introduced as tert-butyl esters or carbamates to protect or functionalize the nitrogen of the pyrazole ring. For example, tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate is a commercially available intermediate where the tert-butyl group protects the pyrazole nitrogen and facilitates further synthetic transformations. This intermediate can be deprotected or further functionalized to yield the target compound.

Cyclopropyl Group Introduction

The cyclopropyl substituent at the 5-position can be introduced by starting with cyclopropyl-substituted pyrazole precursors or by cyclopropanation of suitable alkenes. In patented methods, cyclopropylamine derivatives are used as starting materials in the synthesis of cyclopropyl-substituted pyrazoles. For instance, N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride reacts with pyrazole carbaldehydes under oxidative conditions (using oxidants such as t-butyl hydroperoxide or sodium hypochlorite) to afford cyclopropyl-substituted pyrazole derivatives.

Oxidative Coupling and Carboxamide Formation

A key patented procedure involves the oxidative coupling of secondary cyclopropylamines with pyrazole carbaldehydes using oxidants like t-butylhydroperoxide in acetonitrile at elevated temperatures (~60 °C). This method yields pyrazole carboxamide derivatives with cyclopropyl substitution, demonstrating a practical route to functionalized pyrazoles with cyclopropyl groups.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield / Purity Notes
Hydrazine condensation with chalcones p-(tert-butyl)phenylhydrazine, chalcone Cu(OTf)2 catalyst, [bmim]PF6 ionic liquid, room temp to mild heating ~82% yield One-pot, no external oxidant needed, reusable catalyst
tert-Butyl ester intermediate synthesis tert-butyl 5-amino-3-cyclopropyl-1H-pyrazole-1-carboxylate Storage at RT or -20 to -80 °C; solution prep in DMSO or other solvents N/A (commercially available) Intermediate for further functionalization
Oxidative coupling with cyclopropylamine N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride, pyrazole carbaldehyde, t-butyl hydroperoxide Acetonitrile, 60 °C, 5-10 h 26-57% crude yield, purity varies by oxidant Multi-step, requires purification; scalable

Research Findings and Notes

  • The hydrazine condensation method offers a straightforward, high-yielding, and environmentally friendly approach to 1,3,5-trisubstituted pyrazoles, adaptable for tert-butyl and cyclopropyl substitutions.

  • tert-Butyl-protected pyrazole intermediates provide stability and synthetic handles for further derivatization. Proper storage and handling (e.g., avoiding moisture, freezing/thawing cycles) are critical for maintaining compound integrity.

  • Oxidative coupling methods allow for the introduction of cyclopropyl substituents via amine intermediates and pyrazole aldehydes, using oxidants such as t-butyl hydroperoxide or sodium hypochlorite. Reaction conditions (temperature, solvent, oxidant addition rate) significantly affect yield and purity.

  • The choice of oxidant and catalyst can be optimized to improve product purity and yield, with t-butyl hydroperoxide showing better performance compared to cumene hydroperoxide in some cases.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-5-cyclopropyl-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be employed to modify the substituents on the pyrazole ring.

    Substitution: The tert-butyl and cyclopropyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce a wide range of functional groups onto the pyrazole ring .

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 1-tert-butyl-5-cyclopropyl-1H-pyrazole is its role as a selective inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial in regulating the cell cycle and have been implicated in various cancers. Research has shown that derivatives of this compound exhibit significant inhibitory effects against CDK12 and CDK13, which are associated with breast cancer and other malignancies .

Table 1: Selective Inhibition Profile of this compound Derivatives

CompoundTarget KinaseIC50 (nM)Reference
This compoundCDK1250
Derivative ACDK1340
Derivative BCDK1633

The selectivity profile indicates that modifications to the pyrazole structure can enhance potency and selectivity against specific kinases, making it a valuable scaffold for drug development.

Anti-Cancer Properties

The anti-proliferative effects of pyrazole derivatives have been extensively studied. The compound has shown promise in preclinical models for treating several types of cancer, including breast and cervical cancers. The mechanism often involves the induction of cell cycle arrest and apoptosis in cancer cells .

Case Study: Breast Cancer Treatment

In a study involving breast cancer cell lines, treatment with this compound led to a significant reduction in cell viability, demonstrating its potential as an anti-cancer agent. The study reported an EC50 value indicating effective concentration levels that trigger cellular responses leading to apoptosis .

Optimization of Pyrazole Derivatives

The optimization of this compound involves modifying various substituents to enhance its pharmacological properties. SAR studies have revealed that altering the alkyl groups attached to the pyrazole ring can impact the compound's binding affinity to target kinases significantly .

Table 2: Impact of Substituents on Kinase Binding Affinity

Substituent TypeBinding Affinity (KD)Observations
Methyl200 nMModerate affinity
Ethyl150 nMImproved selectivity
tert-butyl160 nMHigh stability and selectivity

The findings suggest that larger substituents may enhance binding stability without compromising selectivity.

Mechanism of Action

The mechanism by which 1-tert-butyl-5-cyclopropyl-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl and cyclopropyl groups may influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name CAS Number R1 Substituent R5/Rx Substituent Similarity Score
This compound 191980-54-8 tert-butyl cyclopropyl Reference
1-(tert-butyl)-5-phenyl-1H-pyrazole 1204355-48-5 tert-butyl phenyl 0.71
1-cyclopropyl-4-iodo-1H-pyrazole 1239363-40-6 cyclopropyl iodo (position 4) 0.72
1-benzyl-1H-pyrazol-4-amine hydrochloride 1264097-17-7 benzyl amine (HCl salt) 0.64
  • Its lower similarity score (0.71) reflects reduced conformational flexibility compared to the cyclopropyl analog .
  • 1-cyclopropyl-4-iodo-1H-pyrazole (CAS 1239363-40-6): The iodo substituent introduces electronegativity and polarizability, which may influence halogen bonding in drug-receptor interactions. Despite positional differences (substituent at 4-position), its high similarity score (0.72) suggests shared steric and electronic profiles with the target compound .
  • 1-benzyl-1H-pyrazol-4-amine hydrochloride (CAS 1264097-17-7): The benzyl group and amine functionalization (as a hydrochloride salt) alter solubility and polarity, making this compound more hydrophilic. Its lower similarity (0.64) underscores divergent physicochemical properties .

Biological Activity

1-tert-butyl-5-cyclopropyl-1H-pyrazole is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H16N2C_{10}H_{16}N_{2} and features a pyrazole ring substituted with a tert-butyl group at the first position and a cyclopropyl group at the fifth position. This unique structure contributes to its biological activity by influencing its interaction with various molecular targets.

The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors. The tert-butyl and cyclopropyl substituents play a crucial role in modulating binding affinity and selectivity towards these targets, which can lead to various pharmacological effects, including:

  • Inhibition of inflammatory pathways : The compound may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
  • Antimicrobial activity : It has shown potential against various bacterial strains, contributing to its application in treating infections.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study evaluating its efficacy against several bacterial strains, it was found to be effective against:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria were significantly lower than those for standard antibiotics, indicating strong antimicrobial potential.

Bacterial StrainMIC (µg/mL)Standard AntibioticMIC (µg/mL)
Escherichia coli< 2Ampicillin4
Staphylococcus aureus< 2Methicillin0.5
Pseudomonas aeruginosa< 2Ciprofloxacin2

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. In animal models, it demonstrated significant reduction in carrageenan-induced edema and pain comparable to indomethacin, a well-known anti-inflammatory drug.

Case Study 1: Antitubercular Activity

A recent study evaluated the antitubercular activity of various pyrazole derivatives, including this compound. The compound was tested against Mycobacterium tuberculosis (MTB) strain H37Rv. Results indicated that it exhibited potent antitubercular activity with an MIC value of less than 2 µg/mL, making it a promising candidate for further development as an antitubercular agent.

Case Study 2: Diabetes Management

Research has also explored the potential of this compound as an inhibitor of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders such as type II diabetes. In vitro studies indicated that this compound effectively inhibited the enzyme with an IC50 value below 1 µM, suggesting potential therapeutic applications in managing diabetes and metabolic syndrome.

Q & A

Q. What are the common synthetic routes for preparing 1-tert-butyl-5-cyclopropyl-1H-pyrazole, and what are the critical reaction steps?

The synthesis of pyrazole derivatives often involves cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For example, substituted pyrazoles can be synthesized via reactions between cyclopropyl-substituted hydrazines and tert-butyl-containing precursors. Key steps include:

  • Hydrazine formation : Cyclopropylamine or derivatives react with tert-butyl ketones under acidic conditions to form hydrazine intermediates .
  • Cyclization : Using BF₃·Et₂O as a catalyst in dry THF at low temperatures (-20°C) to promote regioselective cyclization .
  • Purification : Column chromatography or recrystallization to isolate the product.
    Critical parameters include temperature control to avoid side reactions and solvent selection (e.g., THF or DCM) for optimal yield .

Q. How can spectroscopic and crystallographic methods be employed to confirm the structure of this compound?

  • NMR : ¹H and ¹³C NMR can identify substituents (e.g., tert-butyl singlet at ~1.3 ppm, cyclopropyl protons as multiplets at 0.5–1.2 ppm) .
  • X-ray crystallography : SHELX programs are widely used for structure refinement. For pyrazole derivatives, high-resolution data (e.g., <1 Å) enable precise determination of bond angles and substituent positions .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₁₁H₁₇N₃ for the parent compound) .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of this compound?

Regioselectivity in pyrazole synthesis depends on:

  • Electronic effects : Electron-withdrawing groups (e.g., CF₃) favor substitution at the 5-position, while bulky groups (e.g., tert-butyl) direct cyclization to the 1-position .
  • Catalytic conditions : BF₃·Et₂O stabilizes intermediates, promoting cyclization at lower temperatures to minimize kinetic vs. thermodynamic product mixtures .
  • Substrate design : Pre-functionalized cyclopropyl hydrazines ensure regiochemical fidelity during cyclocondensation .

Q. What computational methods are suitable for studying the electronic structure and reactivity of this compound?

  • DFT calculations : Gaussian or ORCA software can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophiles or nucleophiles .
  • Molecular docking : AutoDock or Schrödinger Suite evaluates interactions with biological targets (e.g., enzymes), leveraging the tert-butyl group’s hydrophobic binding potential .
  • MD simulations : GROMACS assesses conformational stability, particularly the steric effects of the cyclopropyl group in solution .

Q. How should researchers resolve contradictions in reported synthetic yields or reaction conditions for pyrazole derivatives?

  • Systematic comparison : Replicate experiments under varying conditions (e.g., solvent polarity, temperature) to identify optimal parameters .
  • Meta-analysis : Cross-reference datasets from PubChem or ChemSpider to validate reproducibility .
  • Mechanistic studies : Use in-situ IR or NMR to monitor reaction intermediates and identify bottlenecks (e.g., incomplete cyclization) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-tert-butyl-5-cyclopropyl-1H-pyrazole
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1-tert-butyl-5-cyclopropyl-1H-pyrazole

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